5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Description
The compound 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione belongs to the pyrroloisoxazoledione family, characterized by a bicyclic framework combining pyrrolidine and isoxazole rings. This scaffold is synthetically accessible via 1,3-dipolar cycloaddition reactions, a method widely employed for constructing heterocyclic systems (). Key substituents include:
- 2-Phenyl group: Enhances aromatic interactions and stability.
- 3-Thiophen-2-yl group: Imparts electronic heterogeneity due to sulfur’s polarizability, affecting solubility and reactivity.
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)19-17(21)14-15(13-9-6-10-24-13)20(23-16(14)18(19)22)12-7-4-3-5-8-12/h3-11,14-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCMSFBBUAHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and specific catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and catalysts is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties and reactivity make it a versatile tool for various applications.
Mechanism of Action
The mechanism by which 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights ($M_r$), and key functional groups among pyrroloisoxazoledione derivatives:
Key Observations :
- Steric Effects : The target compound’s isopropyl group (vs. methyl in ) increases steric hindrance, likely reducing crystallization efficiency but improving thermal stability.
- Electronic Modulation: The thiophen-2-yl group (target) vs.
- Polarity and Solubility : Chlorine () and dichlorophenyl () substituents increase molecular polarity but reduce aqueous solubility compared to the target’s thiophene.
Crystallographic and Packing Behavior
Crystal data for analogues () reveal monoclinic systems ($P2_1/c$) with unit cell parameters:
- : $a = 12.6558(5)$ Å, $b = 8.5738(3)$ Å, $c = 19.3824(8)$ Å, $\beta = 128.654(3)^\circ$, $V = 1642.42(13)$ ų.
- Hypothesized Target : Larger isopropyl substituents may expand unit cell volume ($V$) due to increased van der Waals radii, while thiophene’s sulfur could influence hydrogen-bonding patterns ().
Hydrogen Bonding :
- In , weak C–H···O interactions dominate. The target’s thiophene may introduce S···π or C–H···S interactions, altering supramolecular assembly.
Biological Activity
5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique isoxazole ring fused with a pyrrole structure, which contributes to its biological activity. The presence of the thiophene and isopropyl groups may also influence its interaction with biological targets.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been documented for their antibacterial and antifungal activities. In vitro assays are necessary to evaluate the specific antimicrobial efficacy of this compound against various pathogens.
Anti-inflammatory Effects
Compounds with similar scaffolds have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound may also possess anti-inflammatory properties worth investigating.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Many heterocyclic compounds inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at various phases, leading to reduced cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways is a common mechanism through which these compounds exert their anticancer effects.
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been studied extensively:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 μM .
- Antioxidant Properties : Research has shown that similar compounds exhibit antioxidant activity, which can contribute to their overall therapeutic efficacy .
Q & A
Basic: What synthetic methodologies are employed to prepare 5-isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione?
Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Acylation and hydrazinolysis of precursors (e.g., pyrrole derivatives) to form intermediates.
- Nucleophilic addition of phenylisothiocyanate, followed by intramolecular cyclization under alkaline conditions to form the fused isoxazole-pyrrolo core .
- Purification via recrystallization (ethanol or ether) and validation using thin-layer chromatography (TLC) with iodine vapor visualization .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Coupled with information science , these methods narrow optimal conditions (solvent, temperature, catalyst) by analyzing experimental datasets. This reduces trial-and-error experimentation and establishes feedback loops for refining computational models .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?
Answer: Cross-validate using:
- Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c, unit cell parameters: a = 12.6558 Å, b = 8.5738 Å, c = 19.3824 Å, β = 128.654°) .
- 1H NMR and IR spectroscopy to confirm functional groups and hydrogen environments .
- High-performance liquid chromatography (HPLC) with mass spectrometry for purity assessment .
Basic: What experimental techniques are critical for characterizing the compound’s physicochemical properties?
Answer:
- Elemental analysis for empirical formula validation.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- X-ray crystallography for absolute configuration determination (mean C–C bond length: 0.003 Å, R factor: 0.037) .
Advanced: How does molecular docking predict the compound’s bioactivity against therapeutic targets?
Answer: In silico docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like:
- Anaplastic lymphoma kinase (2XP2 ligand) : Assess hydrophobic interactions in the ATP-binding pocket.
- Cyclooxygenase-2 (PDB ligand) : Analyze hydrogen bonding with catalytic residues.
Such studies prioritize compounds for in vitro testing .
Advanced: What reactor design principles enhance the scalability of its synthesis?
Answer:
- Membrane separation technologies (CRDC RDF2050104) for efficient product isolation.
- Process control systems (CRDC RDF2050108) to monitor reaction parameters (pH, temperature) in real time .
- Microreactors improve heat/mass transfer for exothermic cyclization steps .
Basic: What are the crystal packing interactions influencing its solid-state stability?
Answer: The monoclinic lattice exhibits:
- π-π stacking between phenyl and thiophene rings (distance: ~3.5 Å).
- C–H···O hydrogen bonds (2.2–2.5 Å) stabilizing the isoxazole-dione core .
Advanced: How can statistical design of experiments (DoE) optimize reaction yields?
Answer:
- Factorial designs (e.g., Box-Behnken) identify critical variables (catalyst loading, solvent polarity).
- Response surface methodology (RSM) models nonlinear relationships between factors (e.g., temperature vs. yield) .
- Minimize experiments while maximizing data robustness (e.g., 15–20 runs for 4 variables) .
Basic: What intermediates are pivotal in the compound’s synthesis?
Answer:
- 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives for thiophene coupling .
- Pyrrolo-isoxazole precursors formed via hydrazinolysis of acylated intermediates .
Advanced: How can hybrid computational-experimental workflows accelerate reaction discovery?
Answer: Integrate:
- Reaction path sampling (e.g., artificial force-induced reaction method) to explore mechanisms.
- Machine learning (e.g., random forests) trained on quantum/experimental data to predict regioselectivity .
- High-throughput screening to validate computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
